molecular formula C22H24N2O4 B271076 N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B271076
M. Wt: 380.4 g/mol
InChI Key: WWAQFESWBRQMPB-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a dioxolane ring, a pyrrolidine ring, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the dioxolane ring and the pyrrolidine ring. The dioxolane ring can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol under acidic conditions . The pyrrolidine ring is often formed via cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acetalization and cyclization steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Aromatic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxolane ring could lead to the formation of carboxylic acids, while reduction of the pyrrolidine ring could yield secondary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and pyrrolidine derivatives, such as:

Uniqueness

N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which may confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-15-6-8-19(9-7-15)24-14-16(12-20(24)25)21(26)23-18-5-3-4-17(13-18)22(2)27-10-11-28-22/h3-9,13,16H,10-12,14H2,1-2H3,(H,23,26)

InChI Key

WWAQFESWBRQMPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C

Origin of Product

United States

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